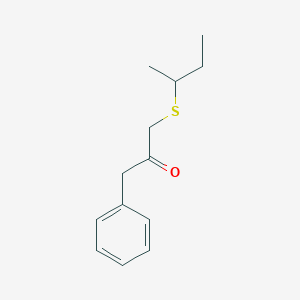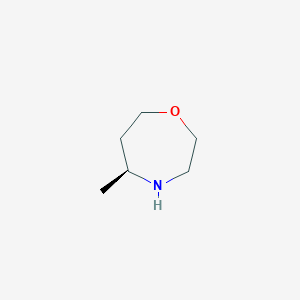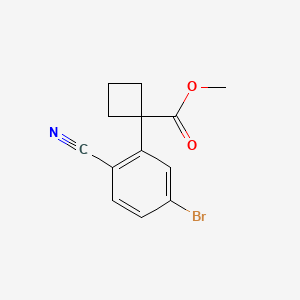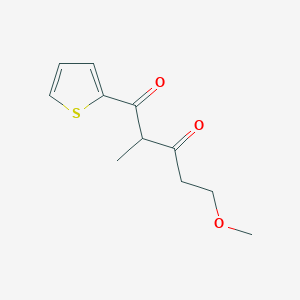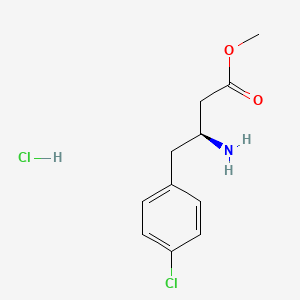
methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2·HCl It is a derivative of butanoic acid and contains an amino group and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride typically involves the esterification of the corresponding acid, followed by the introduction of the amino group. One common method involves the reaction of 4-chlorophenylacetic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4). The final step involves the esterification of the amine with methanol in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-3-(4-chlorophenyl)butanoate
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides
Uniqueness
Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a chlorophenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research applications .
Propiedades
Fórmula molecular |
C11H15Cl2NO2 |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m0./s1 |
Clave InChI |
ADTVJESKHUZDRU-PPHPATTJSA-N |
SMILES isomérico |
COC(=O)C[C@H](CC1=CC=C(C=C1)Cl)N.Cl |
SMILES canónico |
COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)


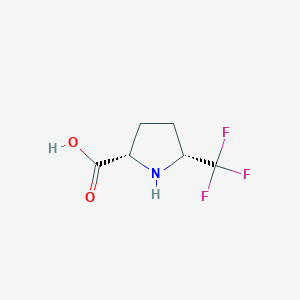
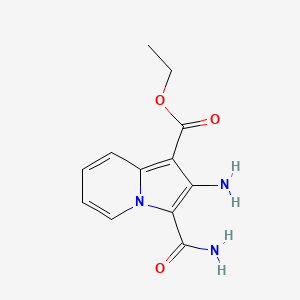
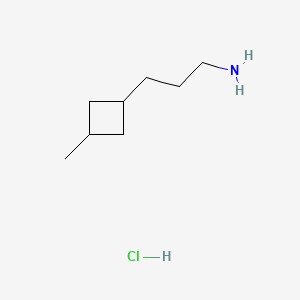
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)

